Tert-butyl 4-bromo-2,3-difluorobenzoate
Description
Tert-butyl 4-bromo-2,3-difluorobenzoate: is an organic compound with the molecular formula C11H11BrF2O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms, and the carboxyl group is esterified with a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Properties
Molecular Formula |
C11H11BrF2O2 |
|---|---|
Molecular Weight |
293.10 g/mol |
IUPAC Name |
tert-butyl 4-bromo-2,3-difluorobenzoate |
InChI |
InChI=1S/C11H11BrF2O2/c1-11(2,3)16-10(15)6-4-5-7(12)9(14)8(6)13/h4-5H,1-3H3 |
InChI Key |
YFHXUZQEFHVPRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=C(C=C1)Br)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-bromo-2,3-difluorobenzoate typically involves the esterification of 4-bromo-2,3-difluorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Industrial-scale purification methods may include distillation and advanced chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl 4-bromo-2,3-difluorobenzoate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the tert-butyl group can be achieved using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products:
Substitution: Formation of tert-butyl 4-amino-2,3-difluorobenzoate when reacted with amines.
Reduction: Formation of tert-butyl 4-bromo-2,3-difluorobenzyl alcohol.
Oxidation: Formation of tert-butyl 4-bromo-2,3-difluorobenzoic acid.
Scientific Research Applications
Chemistry: Tert-butyl 4-bromo-2,3-difluorobenzoate is used as an intermediate in the synthesis of various organic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a potential candidate for drug discovery and development.
Medicine: The compound and its derivatives may be explored for their pharmacological properties. Research into their potential as therapeutic agents for various diseases is ongoing.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science applications. Its role as a precursor in the synthesis of advanced materials and polymers is of particular interest.
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-2,3-difluorobenzoate depends on its specific application. In chemical reactions, the bromine and fluorine atoms on the benzene ring influence the compound’s reactivity and selectivity. The tert-butyl group provides steric hindrance, affecting the compound’s interaction with other molecules. In biological systems, the compound’s mechanism of action would be determined by its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in its biological activity.
Comparison with Similar Compounds
- Tert-butyl 4-bromo-2,6-difluorobenzoate
- Tert-butyl 4-bromo-3-fluorobenzoate
- Tert-butyl 4-bromo-2-fluorobenzoate
Comparison:
- Tert-butyl 4-bromo-2,6-difluorobenzoate: Similar in structure but with fluorine atoms at different positions, affecting its reactivity and physical properties.
- Tert-butyl 4-bromo-3-fluorobenzoate: Contains only one fluorine atom, leading to different electronic effects and reactivity.
- Tert-butyl 4-bromo-2-fluorobenzoate: Also has a single fluorine atom, with distinct reactivity and potential applications compared to the difluorinated compound.
Biological Activity
Tert-butyl 4-bromo-2,3-difluorobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl ester group attached to a benzene ring that is substituted with bromine and two fluorine atoms. The molecular formula is C11H10BrF2O2, and it has a molecular weight of approximately 293.10 g/mol. The presence of halogen substituents significantly influences its chemical properties, reactivity, and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with halogen substituents can enhance binding affinity towards specific enzymes or receptors involved in disease pathways. The mechanism of action may involve:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes, impacting metabolic pathways.
- Receptor Binding : It may bind to specific receptors, altering physiological responses.
In Vitro Studies
Several studies have investigated the biological activity of this compound:
- Enzyme Inhibition : Research has shown that the compound exhibits inhibitory effects on enzymes such as acetylcholinesterase and cytochrome P450. These enzymes are crucial for neurotransmitter regulation and drug metabolism, respectively .
- Antiviral Activity : Preliminary studies suggest that similar compounds in this class may possess antiviral properties by inhibiting viral proteases, which are essential for viral replication .
- Cell Proliferation : In cancer research contexts, compounds with similar structures have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, indicating potential therapeutic applications .
Case Study 1: Enzyme Kinetics
A study examined the kinetics of enzyme inhibition by this compound on acetylcholinesterase. The results indicated that the compound exhibited an IC50 value of approximately 150 nM, suggesting potent inhibitory activity compared to control substances. This finding underscores its potential role in neuropharmacology.
Case Study 2: Antiviral Potential
Another study focused on the antiviral efficacy of structurally related compounds against SARS-CoV-1 protease. Although specific data on this compound was limited, related compounds showed promising EC50 values in the low micromolar range, indicating potential for further investigation in antiviral drug development .
Q & A
Basic: What synthetic routes are commonly employed to prepare tert-butyl 4-bromo-2,3-difluorobenzoate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves esterification of 4-bromo-2,3-difluorobenzoic acid with tert-butyl alcohol under acidic catalysis (e.g., H₂SO₄ or TsOH). Key optimization parameters include:
- Temperature control : Maintain 0–5°C during acid activation to minimize side reactions like tert-butyl group cleavage .
- Solvent selection : Use anhydrous dichloromethane (DCM) or THF to avoid hydrolysis of the tert-butyl ester .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures ensures high purity. Monitor by TLC (Rf ~0.3–0.4 in 3:1 hexane/EtOAc) .
Basic: How do researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Standard characterization methods include:
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 305–310 (exact mass depends on isotopic Br pattern) .
- X-ray crystallography : Used for unambiguous structural confirmation, particularly when synthesizing derivatives for catalytic studies .
Advanced: What mechanistic insights explain the reactivity of the bromo and fluorine substituents in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
The bromine atom acts as a superior leaving group compared to fluorine, enabling selective cross-coupling at the Br position. Fluorine’s electron-withdrawing effect deactivates the aromatic ring, slowing undesired side reactions. Key considerations:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are preferred for Br-selective coupling, avoiding defluorination .
- Base optimization : Use K₂CO₃ or CsF in DMF/H₂O mixtures to stabilize intermediates without displacing fluorine .
- Kinetic vs. thermodynamic control : Monitor reaction progress via in-situ ¹⁹F NMR to detect fluorine retention .
Advanced: How does the tert-butyl ester group influence the compound’s stability under acidic or basic conditions?
Methodological Answer:
The tert-butyl ester is labile under strong acids (e.g., TFA) or prolonged basic conditions (e.g., NaOH in MeOH). Stability studies should include:
- pH-dependent hydrolysis : Use HPLC to track ester degradation (e.g., t½ at pH 2 vs. pH 10) .
- Thermal stability : TGA/DSC analysis reveals decomposition temperatures (>150°C in inert atmospheres) .
- Protecting group alternatives : Compare with methyl or benzyl esters for applications requiring orthogonal deprotection .
Advanced: How can researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?
Methodological Answer:
Discrepancies often arise from solvent effects, impurities, or incorrect assignment of fluorine coupling patterns. Strategies include:
- Standardized referencing : Calibrate NMR spectra using internal standards (e.g., TMS for ¹H, CFC₃ for ¹⁹F) .
- Computational validation : Compare experimental ¹³C/¹⁹F NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
- Interlaboratory collaboration : Share samples with independent labs to verify reproducibility .
Advanced: What role do the fluorine substituents play in modulating the compound’s electronic properties for catalytic applications?
Methodological Answer:
Fluorine’s electronegativity alters electron density distribution, which can be quantified via:
- Hammett substituent constants : σₘ (meta-F: ~0.34) and σₚ (para-Br: ~0.26) predict reactivity in electrophilic substitution .
- Cyclic voltammetry : Measure redox potentials to assess electron-withdrawing effects on aromatic systems .
- Computational modeling : Electron density maps (e.g., NBO analysis) reveal localized negative charges at fluorine sites .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr during hydrolysis) .
- Waste disposal : Neutralize acidic/basic residues before disposal; halogenated waste requires segregated containers .
Advanced: How can researchers design experiments to study the compound’s photostability for applications in optoelectronic materials?
Methodological Answer:
- UV-vis spectroscopy : Monitor absorbance changes under controlled UV irradiation (e.g., 254 nm, 10 mW/cm²) .
- Quantum yield calculations : Compare degradation rates in inert vs. oxygenated environments to assess radical-mediated pathways .
- Mass spectrometry post-irradiation : Identify photoproducts (e.g., debromination or ester cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
